![molecular formula C19H23N3O5 B2420198 3-(1-(2-(Cyclopentylamino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid CAS No. 942034-15-3](/img/structure/B2420198.png)
3-(1-(2-(Cyclopentylamino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid
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Overview
Description
This compound is a type of α-amino acid, which are the building blocks of proteins . It contains a cyclopentylamino group, a propanoic acid group, and an imidazolidinone group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicine or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopentylamino and imidazolidinone groups suggests that this compound could have a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group (-NH2) in the cyclopentylamino group and the carboxyl group (-COOH) in the propanoic acid group are both reactive and could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxyl and amino groups could affect the compound’s solubility in water .Scientific Research Applications
Antimicrobial Properties
Researchers have explored the antimicrobial potential of 3-aminopropanoic acid. Modifications to its structure, such as introducing a hydrazone fragment, may enhance its antibacterial and antifungal activity . Investigating its efficacy against specific pathogens could lead to novel therapeutic agents.
Thermal Properties and Stability
Understanding the thermal behavior of 3-aminopropanoic acid is essential for various applications. Differential scanning calorimetry (DSC) studies reveal its thermal transitions, including dehydration, release of coordination water, and deligation of carnosine. These insights are valuable for pharmaceutical formulations and material design .
Chiral Pool for Asymmetric Synthesis
The chirality of 3-aminopropanoic acid makes it a valuable chiral pool reagent. By utilizing its enantiomers, chemists can access diverse chiral compounds through asymmetric synthesis. This approach is particularly relevant in pharmaceutical and agrochemical research.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[1-[2-(cyclopentylamino)-2-oxoethyl]-2,5-dioxo-4-phenylimidazolidin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c23-15(20-14-8-4-5-9-14)12-22-17(26)19(21-18(22)27,11-10-16(24)25)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,20,23)(H,21,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRKVQSENVTCFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C(NC2=O)(CCC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(Cyclopentylamino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid |
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